Methyl 4-(3-chloropropyl)benzoate

Description

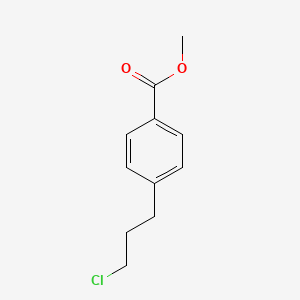

Methyl 4-(3-chloropropyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the para position of the benzene ring and a 3-chloropropyl substituent.

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

methyl 4-(3-chloropropyl)benzoate |

InChI |

InChI=1S/C11H13ClO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3,8H2,1H3 |

InChI Key |

FUGRAIDAYOLEJF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(3-chloropropyl)benzoate can be synthesized through the esterification of 4-(3-chloropropyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction of the ester group can yield the corresponding alcohol, methyl 4-(3-chloropropyl)benzyl alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Methyl 4-(3-chloropropyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-chloropropyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(3-chloropropyl)benzoate involves its reactivity at the benzylic position and the ester group. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products . Additionally, the ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol .

Comparison with Similar Compounds

Comparison with Methyl 4-(Bromomethyl)benzoate

Methyl 4-(bromomethyl)benzoate () serves as a critical analog due to its shared benzoate backbone but differing substituent (bromomethyl vs. 3-chloropropyl). Key distinctions include:

Spectral and Physical Properties

- 1H NMR Profiles : Methyl 4-(bromomethyl)benzoate exhibits distinct aromatic proton signals (e.g., AB systems at 7.89 and 7.13 ppm) and CH2 resonances at 3.48 ppm, which differ from the expected splitting patterns for a 3-chloropropyl chain due to variations in electron-withdrawing effects .

Comparison with Piperazine-Linked Quinoline Benzoates (C1–C7 Series)

The C1–C7 compounds () feature bulky quinoline-piperazine substituents at the para position, contrasting with the simpler alkyl chain in Methyl 4-(3-chloropropyl)benzoate:

Structural and Functional Differences

- In contrast, the 3-chloropropyl group offers flexibility and moderate lipophilicity.

- Synthetic Challenges : The C1–C7 series requires multi-step synthesis involving piperazine coupling and crystallization in ethyl acetate, whereas this compound could be synthesized via simpler alkylation or esterification routes .

Comparison with Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate

This compound () highlights the impact of cyclic ether and hydroxyl substituents:

Substituent Effects

- Steric and Electronic Properties : The rigid cyclopropylmethoxy group introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing chlorine and flexible alkyl chain in this compound.

- Crystallography : Cyclopropyl-containing derivatives often exhibit distinct crystal packing behaviors, as seen in corrigenda for structural misassignments, whereas chloropropyl chains may favor amorphous solid states .

Data Tables: Key Properties of Analogous Benzoate Esters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.